

Benzyl Ethyl Ether: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Benzyl ethyl ether	
Cat. No.:	B152003	Get Quote

CAS Number: 539-30-0

This technical guide provides comprehensive information on **benzyl ethyl ether**, a versatile solvent and reagent. It is intended for researchers, scientists, and professionals in drug development and other scientific fields. This document outlines its chemical and physical properties, detailed safety information, experimental protocols for its synthesis and purification, and a discussion of its analytical characterization.

Chemical and Physical Properties

Benzyl ethyl ether is a colorless, oily liquid with a characteristic aromatic odor.[1] It is miscible with common organic solvents like alcohol and ether but is practically insoluble in water.[1]

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₂ O	[2]
Molecular Weight	136.19 g/mol	[1]
CAS Number	539-30-0	[1]
Appearance	Colorless, oily liquid	[1][3]
Odor	Aromatic, fruity, pineapple-like	[1][3]
Boiling Point	186 °C at 760 mmHg; 65 °C at 10 mmHg	[1]
Density	0.949 g/cm³ at 20 °C	[1]
Refractive Index	1.4955 at 20 °C	[1]
Flash Point	61.67 °C (143.00 °F) TCC	[4]
Vapor Pressure	0.925 mmHg at 25 °C	[4]
Solubility	Insoluble in water; miscible with alcohol and ether.	[1][2][3]
LogP (o/w)	2.160	[4]

Safety Data Sheet Summary

Benzyl ethyl ether presents several hazards that necessitate careful handling in a laboratory setting. It is classified as a flammable liquid and can cause skin and eye irritation.[5] Inhalation may lead to respiratory irritation, and it can be harmful if swallowed or absorbed through the skin.[5]

GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Flammable liquids	3	H226: Flammable liquid and vapor.[5]
Acute toxicity, Oral	4	H302: Harmful if swallowed.[5]
Acute toxicity, Dermal	4	H312: Harmful in contact with skin.[5]
Skin corrosion/irritation	2	H315: Causes skin irritation.[5]
Serious eye damage/eye irritation	2A	H319: Causes serious eye irritation.[5][6][7]
Acute toxicity, Inhalation	4	H332: Harmful if inhaled.[5]
Specific target organ toxicity, single exposure	3	H335: May cause respiratory irritation.[5][6][7]

Precautionary Statements and First Aid

Туре	Precautionary Statement
Prevention	P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[5] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6][7] P271: Use only outdoors or in a well-ventilated area.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]
Response	P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell. [5] P302+P352: IF ON SKIN: wash with plenty of soap and water.[5][6] P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.[5] [6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6][7]
Storage	P403+P235: Store in a well-ventilated place. Keep cool.[5] P405: Store locked up.[6]
Disposal	P501: Dispose of contents/container to an approved waste disposal plant.[6]

Exposure Route	First Aid Measures
Inhalation	Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[8]
Skin Contact	Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[8]
Eye Contact	Rinse with pure water for at least 15 minutes. Consult a doctor.[8]
Ingestion	Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8]

Handling and Storage

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes and avoid the formation of aerosols. Use non-sparking tools and take measures to prevent electrostatic discharge.[8]

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[6][8]

Experimental Protocols Synthesis of Benzyl Ethyl Ether via Williamson Ether Synthesis

This protocol describes the synthesis of **benzyl ethyl ether** from sodium ethoxide and benzyl bromide, a classic example of the Williamson ether synthesis.

Materials:

Sodium metal

- Absolute ethanol
- Benzyl bromide
- Diethyl ether (anhydrous)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask with a reflux condenser and a dropping funnel
- · Heating mantle
- Magnetic stirrer and stir bar
- Separatory funnel

Procedure:

- Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add small, freshly cut pieces of sodium metal to absolute ethanol under a nitrogen or argon atmosphere. The reaction is exothermic and will produce hydrogen gas, which should be safely vented. Continue adding sodium until the desired molar equivalent of sodium ethoxide is formed.
- Reaction with Benzyl Bromide: Once all the sodium has reacted and the solution has cooled to room temperature, add an equimolar amount of benzyl bromide dropwise from the dropping funnel with stirring.
- Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add
 water to quench any unreacted sodium ethoxide. Transfer the mixture to a separatory funnel
 and add diethyl ether to extract the product.

- Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine).
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude benzyl ethyl ether.

Purification by Column Chromatography

Materials:

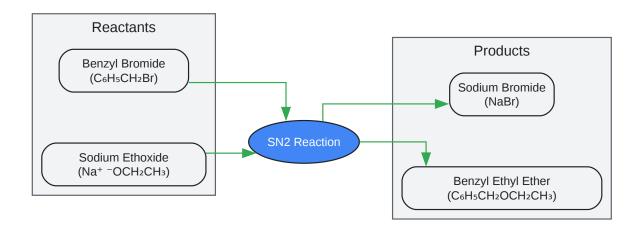
- Silica gel (for column chromatography)
- Hexane
- Ethyl acetate
- Glass column
- Collection tubes or flasks

Procedure:

- Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a thin layer of sand on top.
- Sample Loading: Dissolve the crude **benzyl ethyl ether** in a minimal amount of the eluent (e.g., 95:5 hexane:ethyl acetate) and carefully load it onto the top of the silica gel column.
- Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent can be gradually increased to facilitate the separation of the product from any impurities.
- Fraction Collection: Collect fractions in separate tubes or flasks as the solvent elutes from the column.

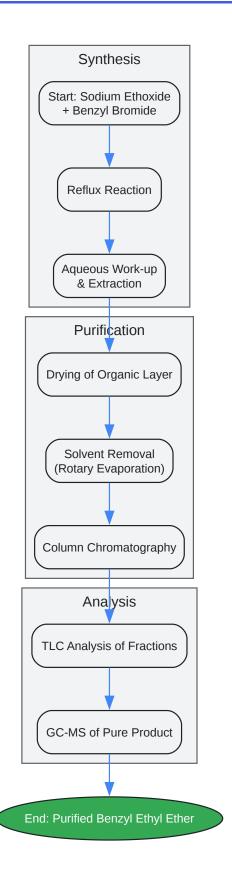
- Analysis: Analyze the collected fractions by TLC to identify those containing the pure benzyl ethyl ether.
- Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified benzyl ethyl ether.

Analytical Characterization


Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of **benzyl ethyl ether**. While a detailed, standardized protocol is not publicly available, the following parameters can serve as a starting point for method development.

GC Parameter	Setting
Column	To be determined based on laboratory instrumentation and desired separation. A non-polar or medium-polarity column is generally suitable.
Injector Temperature	250 °C
Oven Program	Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
Carrier Gas	Helium
Flow Rate	1.0 mL/min

MS Parameter	Setting
Ionization Mode	Electron Ionization (EI)
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Scan Range	m/z 40-400


Visualizations

Click to download full resolution via product page

Caption: Williamson Ether Synthesis of Benzyl Ethyl Ether.

Click to download full resolution via product page

Caption: Experimental Workflow for Benzyl Ethyl Ether.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Benzyl Ethyl Ether [drugfuture.com]
- 2. CAS 539-30-0: Benzyl ethyl ether | CymitQuimica [cymitquimica.com]
- 3. BENZYL ETHYL ETHER | 539-30-0 [chemicalbook.com]
- 4. benzyl ethyl ether, 539-30-0 [thegoodscentscompany.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. aksci.com [aksci.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Benzyl Ethyl Ether: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152003#benzyl-ethyl-ether-cas-number-and-safety-data-sheet]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com